Cas no 93501-85-0 (N-(2-methoxyethyl)methanesulfonamide)
N-(2-methoxyethyl)methanesulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-methoxyethyl)methanesulfonamide
- Methanesulfonamide, N-(2-methoxyethyl)-
- N-(2-Methoxy-ethyl)-methanesulfonamide
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- Inchi: 1S/C4H11NO3S/c1-8-4-3-5-9(2,6)7/h5H,3-4H2,1-2H3
- InChI Key: JFSYLINYOHTYGG-UHFFFAOYSA-N
- SMILES: S(C)(NCCOC)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 146
- XLogP3: -0.8
- Topological Polar Surface Area: 63.8
N-(2-methoxyethyl)methanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6944086-0.05g |
N-(2-methoxyethyl)methanesulfonamide |
93501-85-0 | 95.0% | 0.05g |
$101.0 | 2025-03-12 | |
| Enamine | EN300-6944086-0.1g |
N-(2-methoxyethyl)methanesulfonamide |
93501-85-0 | 95.0% | 0.1g |
$152.0 | 2025-03-12 | |
| Enamine | EN300-6944086-0.25g |
N-(2-methoxyethyl)methanesulfonamide |
93501-85-0 | 95.0% | 0.25g |
$216.0 | 2025-03-12 | |
| Enamine | EN300-6944086-0.5g |
N-(2-methoxyethyl)methanesulfonamide |
93501-85-0 | 95.0% | 0.5g |
$407.0 | 2025-03-12 | |
| Enamine | EN300-6944086-1.0g |
N-(2-methoxyethyl)methanesulfonamide |
93501-85-0 | 95.0% | 1.0g |
$528.0 | 2025-03-12 | |
| Enamine | EN300-6944086-2.5g |
N-(2-methoxyethyl)methanesulfonamide |
93501-85-0 | 95.0% | 2.5g |
$1034.0 | 2025-03-12 | |
| Enamine | EN300-6944086-5.0g |
N-(2-methoxyethyl)methanesulfonamide |
93501-85-0 | 95.0% | 5.0g |
$1530.0 | 2025-03-12 | |
| Enamine | EN300-6944086-10.0g |
N-(2-methoxyethyl)methanesulfonamide |
93501-85-0 | 95.0% | 10.0g |
$2269.0 | 2025-03-12 | |
| 1PlusChem | 1P00H5ZL-50mg |
N-(2-methoxyethyl)Methanesulfonamide |
93501-85-0 | 95% | 50mg |
$182.00 | 2024-04-20 | |
| 1PlusChem | 1P00H5ZL-100mg |
N-(2-methoxyethyl)Methanesulfonamide |
93501-85-0 | 95% | 100mg |
$243.00 | 2024-04-20 |
N-(2-methoxyethyl)methanesulfonamide Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on N-(2-methoxyethyl)methanesulfonamide
N-(2-Methoxyethyl)Methanesulfonamide: A Comprehensive Overview
N-(2-Methoxyethyl)Methanesulfonamide, also known by its CAS No. 93501-85-0, is a versatile organic compound with significant applications in various fields. This compound, often abbreviated as NME or N-(2-methoxyethyl)methanesulfonamide, belongs to the class of sulfonamides and is widely recognized for its unique chemical properties and functional groups. The molecule consists of a methanesulfonamide group attached to a 2-methoxyethyl chain, making it a valuable intermediate in organic synthesis.
The methanesulfonamide group in this compound plays a crucial role in its reactivity and stability. Sulfonamides are known for their ability to act as leaving groups in substitution reactions, which makes N-(2-Methoxyethyl)Methanesulfonamide an ideal candidate for use in nucleophilic substitutions. Additionally, the methoxy group present in the 2-methoxyethyl chain introduces electron-donating effects, enhancing the compound's solubility and reactivity under specific conditions.
Recent studies have highlighted the potential of N-(2-Methoxyethyl)Methanesulfonamide in drug discovery and development. Researchers have explored its role as a bioisostere, where it can replace other functional groups in molecules without significantly altering their pharmacokinetic profiles. This property has led to its use in designing more efficient drug candidates with improved bioavailability and reduced toxicity.
In the field of agrochemicals, N-(2-Methoxyethyl)Methanesulfonamide has shown promise as an intermediate in the synthesis of herbicides and insecticides. Its ability to form stable intermediates during synthesis has made it a preferred choice for chemists working on environmentally friendly agricultural solutions. Furthermore, its application in polymer chemistry has been explored, particularly in the development of biodegradable polymers with enhanced mechanical properties.
The synthesis of N-(2-Methoxyethyl)Methanesulfonamide typically involves a two-step process: the formation of methanesulfonamide followed by alkylation with 2-methoxyethyl chloride or bromide. This method ensures high purity and yield, making it suitable for large-scale production. Recent advancements in catalytic methods have further optimized this synthesis pathway, reducing reaction times and minimizing waste generation.
From a structural standpoint, the compound exhibits a planar geometry around the sulfonamide group, which influences its interaction with biological systems. Computational studies using molecular docking have revealed that N-(2-Methoxyethyl)Methanesulfonamide can bind effectively to various protein targets, suggesting its potential as a lead compound in medicinal chemistry.
In conclusion, N-(2-Methoxyethyl)Methanesulfonamide (CAS No. 93501-85-0) is a multifaceted compound with applications spanning pharmaceuticals, agrochemicals, and materials science. Its unique chemical properties and versatility make it an essential tool for researchers and industry professionals alike. As ongoing research continues to uncover new applications and optimizations, this compound is poised to play an even greater role in advancing modern chemistry.
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